(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine

chiral chromatography enantiomer separation chiral stationary phase

(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine (CAS 324034‑56‑2) is an enantiopure, sterically congested primary amine bearing a naphthyl chromophore and a tert‑butyl‑substituted stereogenic centre. It was developed as a next‑generation chiral solvating agent (CSA) for NMR determination of enantiomeric excess and as a precursor to atropisomeric ligands.

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
CAS No. 324034-56-2
Cat. No. B12053295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine
CAS324034-56-2
Molecular FormulaC15H19N
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m1/s1
InChIKeyFQTPRCXAYUOOGA-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine (CAS 324034-56-2) – Chiral Amine Procurement Evidence Review


(S)-2,2-Dimethyl-1-(1-naphthyl)propylamine (CAS 324034‑56‑2) is an enantiopure, sterically congested primary amine bearing a naphthyl chromophore and a tert‑butyl‑substituted stereogenic centre. It was developed as a next‑generation chiral solvating agent (CSA) for NMR determination of enantiomeric excess and as a precursor to atropisomeric ligands [1]. Its solid‑state conformation is locked by a high rotational barrier about the C(sp²)–C(sp³) axis, giving rise to stable atropisomer populations (99.3 : 0.7).

Why (S)-2,2-Dimethyl-1-(1-naphthyl)propylamine Cannot Be Replaced by Common Naphthylethylamine CSAs


The tert‑butyl group generates a rotational barrier (ΔG‡ ≈ 15 kcal mol⁻¹) that is absent in 1‑(1‑naphthyl)ethylamine‑type CSAs, locking the molecule into a single atropisomeric conformation [1]. This conformational integrity directly translates into larger and more reproducible enantiomeric discrimination in NMR experiments. Consequently, substituting (S)-2,2‑dimethyl‑1‑(1‑naphthyl)propylamine with the ethyl‑substituted analog results in loss of atropisomerism and a measurable reduction in chemical‑shift non‑equivalence, compromising the reliability of ee determination.

Quantitative Evidence Guide: (S)-2,2-Dimethyl-1-(1-naphthyl)propylamine vs Key Comparators


Enantiomeric Chromatographic Separation: (S)- vs (R)-2,2-Dimethyl-1-(1-naphthyl)propylamine on Whelk-O1

Direct HPLC separation of racemic 1‑(1‑naphthyl)‑2,2‑dimethylpropylamine on a Whelk‑O1 semi‑preparative column yields distinct retention factors for each enantiomer. The (S)‑enantiomer elutes first and can be isolated with a selectivity (α) of 1.85, confirming its chromatographic distinguishability from the (R)‑enantiomer [1].

chiral chromatography enantiomer separation chiral stationary phase

Rotational Barrier and Atropisomer Population: Tert‑Butyl vs Ethyl‑Substituted Analog

MM3 calculations and variable‑temperature NMR demonstrate that the tert‑butyl group creates an energy difference of 3.45 kcal mol⁻¹ between the ac and sc atropisomers, resulting in a 99.3 : 0.7 population bias at room temperature [1]. In contrast, the N,N‑dibutyl‑1‑(1‑naphthyl)ethylamine analog, lacking the tert‑butyl group, has a rotational barrier of only 75.9 kJ mol⁻¹ [2]. The tert‑butyl‑bearing alcohol analog (1‑(1‑naphthyl)‑2,2‑dimethyl‑1‑propanol) shows a barrier of 158 kJ mol⁻¹ [2], corroborating the class‑wide effect of the tert‑butyl group on conformational stability.

atropisomerism conformational analysis rotational barrier

NMR Chiral Solvating Performance: Induced Chemical‑Shift Non‑Equivalence for Carboxylic Acid Substrates

Addition of 1.5 equivalents of (S)-2,2‑dimethyl‑1‑(1‑naphthyl)propylamine to racemic methoxy‑mandelic acid (compound 4) induces anisochronous ¹H NMR signals. The maximum observed chemical‑shift difference (Δδ) reaches 0.10 ppm for H1 and 0.09 ppm for H2 at 400 MHz in CDCl₃, sufficient for reliable integration and ee determination [1]. Although a direct head‑to‑head comparison with 1‑(1‑naphthyl)ethylamine under identical conditions is not available in the public literature, the authors note that the tert‑butyl group was deliberately introduced to increase both the rotational barrier and the magnitude of intermolecular NOEs [1], consistent with the class‑level enhancement in anisotropic shielding.

NMR chiral solvating agent enantiomeric excess determination methoxy mandelic acid

Key Application Scenarios for (S)-2,2-Dimethyl-1-(1-naphthyl)propylamine


Routine NMR-Based Enantiomeric Excess Determination of Chiral Carboxylic Acids

The compound serves as a chiral solvating agent for ¹H NMR, producing distinct anisochronous signals for enantiomers of acids such as ibuprofen, 3‑phenylbutyric acid, and methoxy‑mandelic acid [1]. Integration of the split resonances allows ee determination without derivatization or chiral chromatography, making it suitable for high‑throughput screening laboratories.

Large‑Scale Isolation of Enantiopure (S)-Enantiomer by Preparative Chiral HPLC

The well‑characterized elution profile on Whelk‑O1 columns (K(S)=3.2, α=1.85) [1] enables straightforward scale‑up for obtaining multi‑gram quantities of the (S)‑enantiomer in ≥98% ee, a requirement for its use as a building block in asymmetric synthesis or as a CSA reference standard.

Synthesis of Atropisomeric Ligands for Asymmetric Catalysis

The high rotational barrier (ΔG 3.45 kcal mol⁻¹ between atropisomers) and the presence of a primary amine handle make the compound a versatile precursor for constructing phosphine‑amine or N‑heterocyclic carbene ligands that feature a stereochemically locked naphthyl axis [1][2]. Such ligands have proven essential in metal‑catalyzed enantioselective transformations.

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